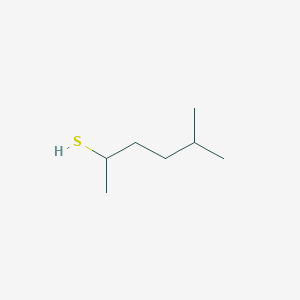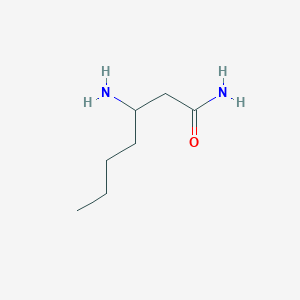
3-Aminoheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanamide, where an amino group is attached to the third carbon of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Aminoheptanamide can be synthesized through several methods. One common approach involves the reductive amination of heptanamide. This process typically includes the following steps:
Formation of an Imine: Heptanamide reacts with an amine (such as ammonia or a primary amine) in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.
Substitution: Nucleophiles like halides or other amines can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Wissenschaftliche Forschungsanwendungen
3-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Aminoheptanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in signaling pathways and biochemical reactions, modulating cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanamide: The parent compound without the amino group.
3-Aminopentanamide: A shorter chain analog with similar properties.
3-Aminooctanamide: A longer chain analog with potentially different reactivity.
Uniqueness
3-Aminoheptanamide is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
RNCIZGLPDLNYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


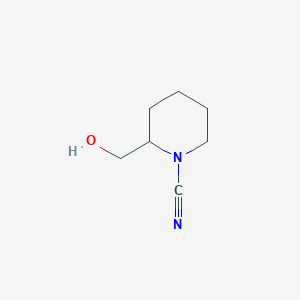
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
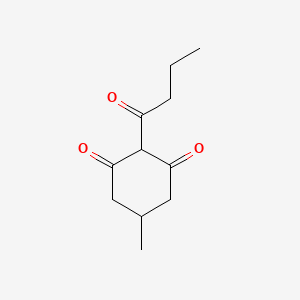
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
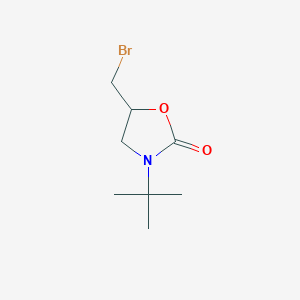
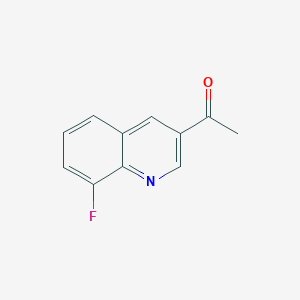
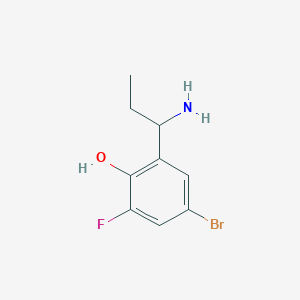
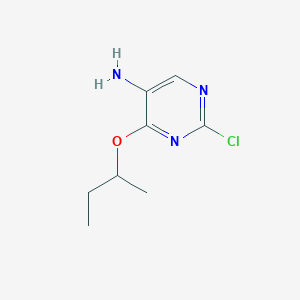
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
